2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid
Description
2-[(2R)-1-Acetylpyrrolidin-2-yl]acetic acid is a chiral pyrrolidine derivative characterized by an acetyl group at the 1-position of the pyrrolidine ring and an acetic acid moiety at the 2-position. Its molecular formula is C₈H₁₃NO₃ (molecular weight: 172.1 g/mol, calculated from ESI-MS data ). Key spectroscopic data includes IR bands at 1703 cm⁻¹ (C=O stretch of the acetyl and carboxylic acid groups) and 1580 cm⁻¹ (C-N stretch), supporting its structural assignment . The compound’s stereochemistry at the 2R position may influence its biological interactions, as suggested by its identification as a metabolite in biochemical pathways .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(9)5-8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
DWADYZCPVLAXOZ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1CC(=O)O |
Canonical SMILES |
CC(=O)N1CCCC1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid typically involves the reaction of pyrrolidine derivatives with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Pyridine vs. Pyrrolidine : 2-(Pyridin-3-yl)acetic acid replaces the pyrrolidine ring with a pyridine moiety, enhancing aromaticity and altering electronic properties .
- Ester vs. Acid : Ethyl 2-(pyrrolidin-1-yl)acetate’s ester group reduces polarity compared to the carboxylic acid in the target compound, impacting solubility and reactivity .
- Boc Protection : The Boc group in the piperidine derivative increases steric bulk and stability under basic conditions, making it useful in peptide synthesis .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Data
Key Observations :
Key Observations :
- The pyridinyl derivative ’s acute toxicity (oral, dermal, inhalation) necessitates careful handling , whereas the target compound’s safety data remain underexplored.
- Boronic acid derivatives (e.g., CAS 886992-99-0) exhibit niche applications in enzyme inhibition but require specialized handling due to their reactivity .
Biological Activity
Chemical Structure and Properties
The molecular formula for 2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid is . The compound features a pyrrolidine ring, which is known for its role in various bioactive molecules. The presence of the acetyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Analgesic Effects : In animal models, the compound has demonstrated analgesic properties comparable to established pain relief medications.
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary studies suggest:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit COX enzymes, reducing the synthesis of prostaglandins involved in inflammation.
- Modulation of Nitric Oxide Synthase (NOS) : The compound may affect NOS activity, leading to decreased nitric oxide production, which is implicated in various inflammatory processes.
- Regulation of Signal Transduction Pathways : Evidence suggests that it may modulate pathways such as NF-kB and MAPK, which are critical in inflammatory responses.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Cell culture assays on RAW 264.7 macrophages | Significant reduction in TNF-alpha production at concentrations of 10 µM and 50 µM. |
| Study 2 | Antioxidant assays using DPPH and ABTS methods | Exhibited IC50 values of 25 µM and 30 µM respectively, indicating strong antioxidant capacity. |
| Study 3 | Analgesic activity assessment in mice | Reduced pain response by 40% compared to control group at a dose of 20 mg/kg. |
In Vivo Studies
In vivo evaluations further support the potential therapeutic applications:
- Animal Models of Inflammation : In a carrageenan-induced paw edema model, administration of the compound significantly reduced swelling compared to untreated controls.
- Pain Models : In models assessing acute pain response (e.g., hot plate test), the compound demonstrated efficacy similar to that of morphine at equivalent doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
